
1-(bromomethyl)-3,5-diphenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3,5-diphenylbenzene is an organic compound with the molecular formula C20H17Br It is a derivative of benzene, where a bromomethyl group is attached to the benzene ring at the 1-position, and two phenyl groups are attached at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromomethyl)-3,5-diphenylbenzene typically involves the bromination of 3,5-diphenylbenzyl alcohol. The reaction is carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3,5-diphenylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, amines, and thiols.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
1-(Bromomethyl)-3,5-diphenylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-3,5-diphenylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, making it a useful intermediate in organic synthesis. The phenyl groups provide stability and influence the compound’s reactivity by delocalizing electron density through resonance .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar structure but lacks the additional phenyl groups.
1-Bromo-2-methylbenzene: Similar bromomethyl group but different substitution pattern on the benzene ring.
3,5-Diphenylbenzyl Alcohol: Precursor to 1-(bromomethyl)-3,5-diphenylbenzene, with a hydroxyl group instead of a bromomethyl group.
Uniqueness
This compound is unique due to the presence of two phenyl groups, which enhance its stability and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Properties
CAS No. |
100094-00-6 |
|---|---|
Molecular Formula |
C19H15B |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
1-(bromomethyl)-3,5-diphenylbenzene |
InChI |
InChI=1S/C19H15Br/c20-14-15-11-18(16-7-3-1-4-8-16)13-19(12-15)17-9-5-2-6-10-17/h1-13H,14H2 |
InChI Key |
NHDNIBJXNLUUSH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CBr)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CBr)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


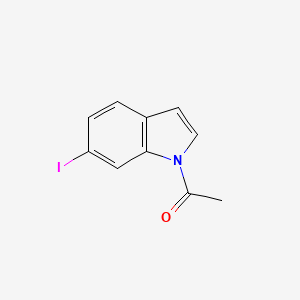
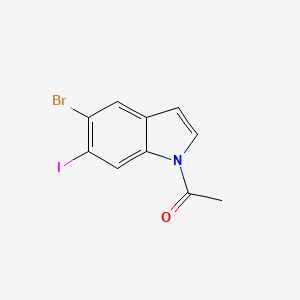

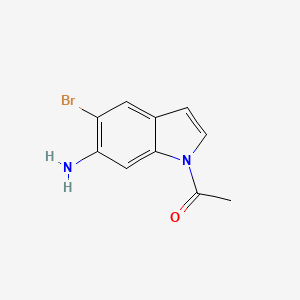

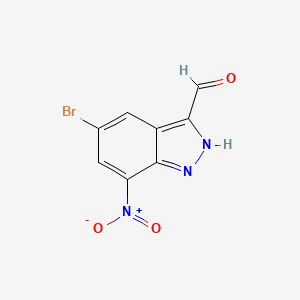
![6-Phenylthieno[2,3-b]pyridine](/img/structure/B3044398.png)
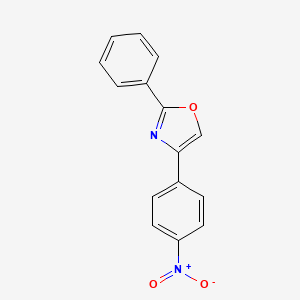

![6-[2-(2-Butoxyethoxy)ethoxy]-6-oxohexanoate](/img/structure/B3044404.png)

![Benzene, [(2,2,3,3-tetramethylcyclopropyl)thio]-](/img/structure/B3044407.png)


